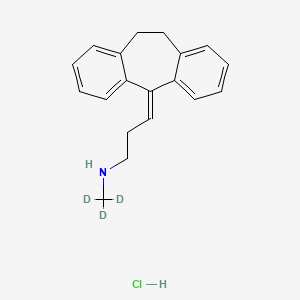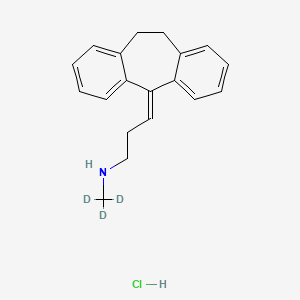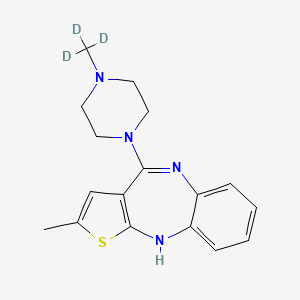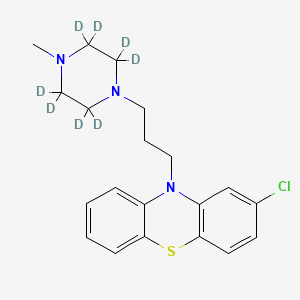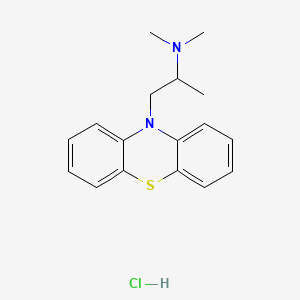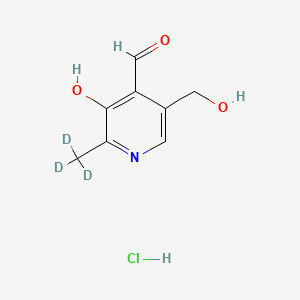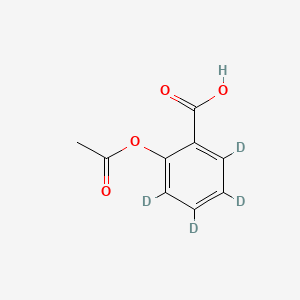
Acetylsalicylic Acid-d4
Vue d'ensemble
Description
Acetylsalicylic Acid-d4 is an antithrombotic, anti-inflammatory, antipyretic analgesic . It is also known as Aspirin and is commonly used for the treatment of pain and fever due to various causes . It has both anti-inflammatory and antipyretic effects .
Synthesis Analysis
The synthesis of Acetylsalicylic Acid involves the reaction of salicylic acid, acetic anhydride, and phosphoric acid to produce aspirin and acetic acid . Phosphoric acid acts as a catalyst in the initial mixture of the reactants to speed up the reaction . The reaction involves the conversion of a phenol to an ester .
Molecular Structure Analysis
Acetylsalicylic acid has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol . Its chemical structure consists of a benzene ring with two functional groups attached to it: an acetyl group (-COCH3) and a carboxylic acid group (-COOH) .
Chemical Reactions Analysis
Acetylsalicylic Acid-d4 exhibits various chemical reactions. For instance, it has been observed that it has a higher Rf value than salicylic acid, which proves that salicylic acid was more polar because of the extra functional group .
Physical And Chemical Properties Analysis
Acetylsalicylic Acid-d4 is a solid with a molecular weight of 184.18 . It has a melting point of 136-140 ℃ , and it is slightly soluble in water, soluble in ethanol, ether, chloroform, and also soluble in strong alkaline solution, and decomposes at the same time .
Applications De Recherche Scientifique
Toxicity and Oxidative Stress : Acetylsalicylic acid can induce oxidative stress and DNA damage in aquatic organisms, specifically Daphnia magna. This finding highlights its environmental impact and toxicological significance (Gómez-Oliván et al., 2014).
Historical Medical Use : Its history extends over more than 100 years, starting as an anti-inflammatory agent and evolving into a drug used for various indications including the prevention of circulatory disorders via thrombocyte inhibition (Pelkonen, 2009).
Cancer Chemoprevention : It has potential for the prevention of cancer, particularly colorectal cancer. Aspirin's chemopreventive properties against cancer are under ongoing research (Drew, Cao, & Chan, 2016).
Prevention in Pregnancy : It is effective in preventing pregnancy-induced hypertension and intrauterine growth retardation in high-risk pregnancies, as determined by transvaginal Doppler ultrasound studies (Vainio et al., 2002).
Neuroprotection : Acetylsalicylic acid shows neuroprotective properties against neurotoxicity caused by glutamate in rat primary neuronal cultures, suggesting its potential in neurodegenerative disease research (Grilli, Pizzi, Memo, & Spano, 1996).
Antiviral Activity : It has demonstrated antiviral activity against respiratory viruses, including influenza, which can be beneficial in studying viral infections (Glatthaar-Saalmüller, Mair, & Saalmüller, 2016).
Drug Metabolism : Acetylsalicylic acid undergoes glucuronidation, a metabolic process involving UDP-glucuronosyltransferases (UGTs), which is significant in understanding drug metabolism and interactions (Kuehl et al., 2006).
Programmed Cell Death in Plants : It induces programmed cell death in Arabidopsis cell cultures, offering insights into the molecular mechanisms of cell death in plants (García-Heredia et al., 2008).
Safety And Hazards
Orientations Futures
Recent studies have revealed that Acetylsalicylic Acid-d4 has diverse effects on various endometrial stem cell functions related to regenerative capacity . This finding is a critical step toward the development of more effective therapeutic strategies to increase the chances of successful pregnancy .
Propriétés
IUPAC Name |
2-acetyloxy-3,4,5,6-tetradeuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYNRYMUTXBXSQ-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)OC(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675533 | |
| Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylsalicylic Acid-d4 | |
CAS RN |
97781-16-3 | |
| Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)
